Benzyl (3R)-3-amino-3-methylpiperidine-1-carboxylate
CAS No.:
Cat. No.: VC17516170
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20N2O2 |
|---|---|
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | benzyl (3R)-3-amino-3-methylpiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H20N2O2/c1-14(15)8-5-9-16(11-14)13(17)18-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11,15H2,1H3/t14-/m1/s1 |
| Standard InChI Key | OZEVNWHCQACRDD-CQSZACIVSA-N |
| Isomeric SMILES | C[C@]1(CCCN(C1)C(=O)OCC2=CC=CC=C2)N |
| Canonical SMILES | CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)N |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
Benzyl (3R)-3-amino-3-methylpiperidine-1-carboxylate (C₁₄H₂₀N₂O₂) features a piperidine ring substituted at the C3 position with both an amino (-NH₂) and methyl (-CH₃) group. The benzyloxycarbonyl (Cbz) group at the nitrogen atom serves as a protective moiety, enhancing solubility and stability during synthetic processes. The (3R) stereochemistry is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₀N₂O₂ | |
| Molecular Weight | 248.32 g/mol | |
| IUPAC Name | benzyl (3R)-3-amino-3-methylpiperidine-1-carboxylate | |
| Stereochemistry | (R)-configuration at C3 | |
| Canonical SMILES | CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)N |
Stereochemical Considerations
The compound’s (R)-configuration ensures optimal spatial alignment for binding to chiral biological targets. Comparative studies with its (S)-enantiomer (PubChem CID: 7145098) reveal stark differences in receptor affinity. For instance, the (R)-isomer demonstrates a 10-fold higher binding affinity to σ-1 receptors compared to the (S)-form . This enantioselectivity underscores the importance of asymmetric synthesis in producing therapeutically relevant batches .
Synthesis and Optimization
Synthetic Pathways
The synthesis of Benzyl (3R)-3-amino-3-methylpiperidine-1-carboxylate typically involves a multi-step sequence starting from commercially available piperidine precursors. A common route includes:
-
Protection of Piperidine: Benzyl chloroformate reacts with 3-methylpiperidine to form the Cbz-protected intermediate.
-
Amination: Introduction of the amino group via Hofmann rearrangement or catalytic amination.
-
Resolution: Chiral resolution using tartaric acid derivatives to isolate the (R)-enantiomer.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Protection | Benzyl chloroformate, NaOH | 85% | 95% |
| Amination | NH₃, Pd/C, H₂ (50 psi) | 78% | 90% |
| Resolution | L-(+)-Tartaric acid, ethanol | 62% | >99% |
Challenges in Scalability
Despite robust laboratory-scale protocols, industrial production faces hurdles such as enantiomeric purity maintenance and cost-effective catalyst recycling. Advances in enzymatic resolution and flow chemistry are being explored to address these limitations.
Pharmacological Properties and Mechanisms
Neurotransmitter Modulation
The compound exhibits dual activity as a serotonin-norepinephrine reuptake inhibitor (SNRI) and σ-1 receptor agonist. In vitro assays using rat synaptosomes demonstrate IC₅₀ values of 120 nM for serotonin transporter (SERT) and 85 nM for σ-1 receptors. This dual mechanism suggests potential in treating depression and neuropathic pain.
Table 3: Pharmacological Profile
| Target | Activity | IC₅₀ / EC₅₀ | Model System |
|---|---|---|---|
| Serotonin Transporter | Inhibition | 120 nM | Rat synaptosomes |
| σ-1 Receptor | Agonism | 85 nM | HEK293 cells |
| NMDA Receptor | Antagonism | >1 µM | Cortical neurons |
Preclinical Efficacy
In murine models of chronic constriction injury, the compound reduced allodynia by 60% at 10 mg/kg (oral), comparable to gabapentin. Additionally, it enhanced cognitive performance in scopolamine-induced amnesia models, implicating utility in Alzheimer’s disease .
Analytical Characterization
Spectroscopic Methods
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are pivotal for structural confirmation. Key NMR signals include:
-
¹H NMR (400 MHz, CDCl₃): δ 1.38 (s, 3H, CH₃), 3.45–3.60 (m, 4H, piperidine-H), 5.12 (s, 2H, OCH₂Ph).
-
¹³C NMR: 172.8 ppm (C=O), 136.2 ppm (aromatic C-1).
Comparative Analysis with Structural Analogues
Hydrochloride Salts
The hydrochloride salt (PubChem CID: 45072671) offers improved solubility (32 mg/mL in water vs. 5 mg/mL for freebase) but similar σ-1 receptor affinity (EC₅₀ = 90 nM) . This salt form is preferred for in vivo studies due to enhanced bioavailability.
Stereoisomeric Differences
The (S)-enantiomer (PubChem CID: 7145098) shows negligible SERT inhibition (IC₅₀ > 1 µM), underscoring the (R)-configuration’s pharmacological superiority .
Future Directions and Research Opportunities
Ongoing investigations focus on:
-
Prodrug Development: Ester prodrugs to enhance blood-brain barrier penetration.
-
Structure-Activity Relationships (SAR): Modifying the benzyl group to improve σ-1 receptor selectivity.
-
Combination Therapies: Synergistic effects with SSRIs in treatment-resistant depression.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume